5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid
Overview
Description
5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative Activity
Compounds structurally related to 5-(Propan-2-yl)-1-benzofuran-3-carboxylic acid have been isolated from traditional Chinese medicine and evaluated for their antiproliferative activity. These compounds demonstrated significant inhibition of cancer cell growth, suggesting potential application in cancer treatment (Ma et al., 2017).
Synthesis and Coordination Reactions
Research has been conducted on the synthesis of benzofuran derivatives and their coordination reactions. This includes the synthesis of compounds like [1]Benzofuro[3,2-c]pyridine, which have potential applications in the development of new materials and chemical processes (Mojumdar et al., 2009).
Novel Derivatives Synthesis
Studies have focused on synthesizing new derivatives of benzofuran for various applications. For instance, novel quinoline-3-carboxylic acid derivatives have been synthesized, which could have implications in pharmaceutical and chemical industries (Gao et al., 2011).
Antimicrobial Activity
Several studies have synthesized new derivatives of benzofuran and evaluated them for antimicrobial activity. This suggests potential applications in developing new antibacterial and antifungal agents (Idrees et al., 2020; Sanjeeva et al., 2021).
Analgesic and Anti-inflammatory Activity
Compounds with benzofuran structures have been synthesized and tested for analgesic and anti-inflammatory activities, indicating their potential use in pain management and anti-inflammatory therapies (Kenchappa et al., 2020).
Isoxazole and Isothiazole Derivatives Synthesis
Benzofuran derivatives have been used to synthesize functionally substituted isoxazole and isothiazole derivatives, which could have applications in organic synthesis and medicinal chemistry (Potkin et al., 2013).
Antioxidant and Antibacterial Studies
Phenolic esters and amides of benzofuran derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties, highlighting potential uses in developing new antioxidant agents and antibacterial drugs (Shankerrao et al., 2013).
Improved Synthesis Methods
Research has been conducted to improve the synthesis methods for benzofuran derivatives, leading to more efficient and practical production processes that could benefit the chemical and pharmaceutical industries (Yong, 2010).
Furofuran Annulation
Studies have explored the synthesis of the cis-3a,8b-dihydrofuro[3,2-b]benzofuran-2(3H)-one ring system through a furofuran annulation process. This research provides valuable insights into the synthesis of complex organic compounds (Brimble et al., 1989).
Supramolecular Interaction Synthons
Investigations into the supramolecular interaction synthons of benzofuran derivatives have been conducted, contributing to the understanding of molecular interactions and crystal engineering (Koner & Goldberg, 2009).
Properties
IUPAC Name |
5-propan-2-yl-1-benzofuran-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-7(2)8-3-4-11-9(5-8)10(6-15-11)12(13)14/h3-7H,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJRTVAMEVMFCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)OC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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